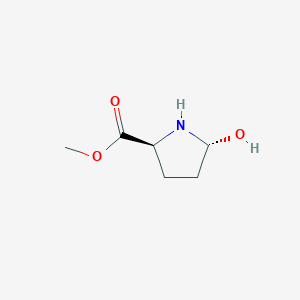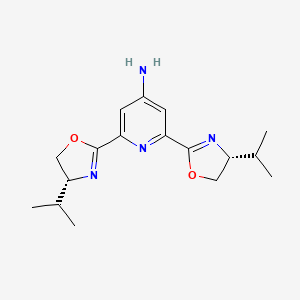![molecular formula C10H13NO3 B12877135 Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate is a heterocyclic compound with a unique structure that includes a furan ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: A similar compound with a thiophene ring instead of a furan ring.
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]pyridine-3-carboxylate: Contains a pyridine ring, offering different chemical properties.
Uniqueness
Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate is unique due to its furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with specific biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
ethyl 5-amino-4,6-dihydrocyclopenta[c]furan-5-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9(12)10(11)3-7-5-13-6-8(7)4-10/h5-6H,2-4,11H2,1H3 |
Clave InChI |
BATJAFPMRNRLDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2=COC=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
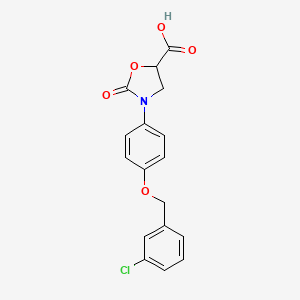
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
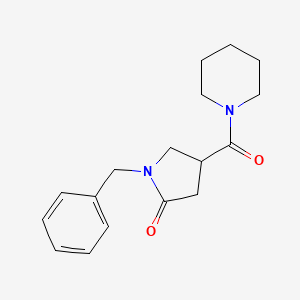
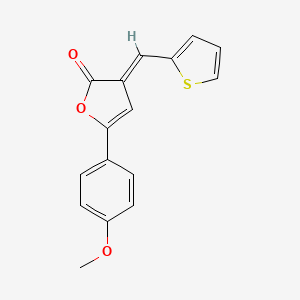
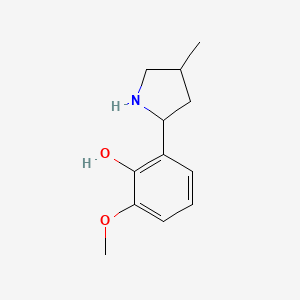
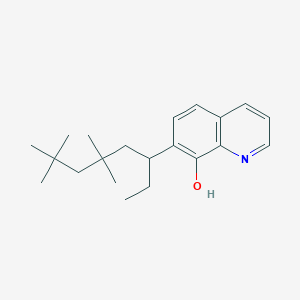
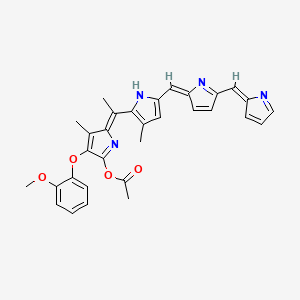

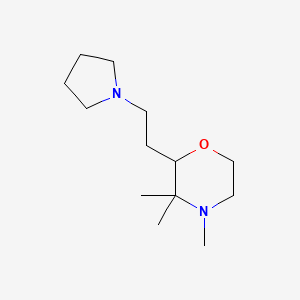
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
